molecular formula C6H17ClN2O3S2 B14698333 S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride CAS No. 23545-57-5

S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride

Cat. No.: B14698333
CAS No.: 23545-57-5
M. Wt: 264.8 g/mol
InChI Key: JWBDZOOJFIQRMR-UHFFFAOYSA-N
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Description

S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride is a chemical compound known for its unique structure and properties. It is a thiosulfate ester with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes an amino group, a butyl chain, and a thiosulfate group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with sodium thiosulfate under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale recrystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, primary amines, and substituted thiosulfate compounds. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.

Scientific Research Applications

S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules. The thiosulfate group can donate sulfur atoms, which can interact with various molecular targets, including enzymes and proteins. This interaction can lead to the modulation of biological pathways and the exertion of radioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosulfate esters and aminoalkyl derivatives, such as:

Uniqueness

What sets S-2-((4-Aminobutyl)amino)ethyl hydrogen thiosulfate hydrochloride apart is its unique combination of an amino group, a butyl chain, and a thiosulfate group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

23545-57-5

Molecular Formula

C6H17ClN2O3S2

Molecular Weight

264.8 g/mol

IUPAC Name

1-amino-4-(2-sulfosulfanylethylamino)butane;hydrochloride

InChI

InChI=1S/C6H16N2O3S2.ClH/c7-3-1-2-4-8-5-6-12-13(9,10)11;/h8H,1-7H2,(H,9,10,11);1H

InChI Key

JWBDZOOJFIQRMR-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCSS(=O)(=O)O)CN.Cl

Origin of Product

United States

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